Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate
Description
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is a synthetic ester derivative featuring a phenylacetate backbone substituted at the para position with an acetamido group. This acetamido group is further modified with a 2,4-dichlorophenoxy moiety, introducing halogenated aromatic characteristics. The compound’s structure combines ester functionality with amide and aryl halide groups, making it a candidate for diverse biological and material applications. Its synthesis typically involves multi-step alkylation and reduction reactions, as seen in related compounds (e.g., ).
Properties
Molecular Formula |
C18H17Cl2NO4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-18(23)9-12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI Key |
FRMWBRHGOZTCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Etherification
Reaction Scheme:
$$
\text{2,4-Dichlorophenol} + \text{Chloroacetic Acid} \xrightarrow{\text{Base}} \text{2-(2,4-Dichlorophenoxy)acetic Acid} + \text{HCl}
$$
Optimized Conditions (adapted from):
| Parameter | Value/Range |
|---|---|
| Solvent | Toluene (water entrainer) |
| Base | NaOH (1.2 eq) |
| Temperature | 80-110°C |
| Reaction Time | 4-6 hours |
| Yield | 82-89% |
Mechanistic Insights:
- Phenolate ion attacks α-carbon of chloroacetic acid in S\textsubscript{N}2 displacement
- Azeotropic removal of water drives reaction completion
- Excess base prevents HCl-induced side reactions
Purification:
- Acidification to pH 2-3 followed by extractive isolation
- Recrystallization from ethanol/water (3:1 v/v)
Conversion to Acid Chloride
Thionyl Chloride Method
Reaction Scheme:
$$
\text{2-(2,4-Dichlorophenoxy)acetic Acid} + \text{SOCl}2 \rightarrow \text{2-(2,4-Dichlorophenoxy)acetyl Chloride} + \text{SO}2 + \text{HCl}
$$
Critical Parameters:
| Parameter | Value/Range |
|---|---|
| SOCl₂ Equivalents | 1.5-2.0 |
| Catalyst | DMF (0.1% v/v) |
| Temperature | Reflux (76°C) |
| Reaction Time | 2-3 hours |
| Yield | 94-97% |
Safety Considerations:
- Strict moisture control (exothermic HCl/SO₂ evolution)
- Neutralization traps for acidic gases
Quality Control:
- FT-IR: Disappearance of -OH stretch (2500-3300 cm⁻¹)
- \textsuperscript{1}H NMR: δ 4.8 ppm (s, 2H, COCl adjacent CH₂)
Synthesis of Ethyl 4-Aminophenylacetate
Nitro Reduction Pathway
Step 4.1a: Esterification of 4-Nitrophenylacetic Acid
$$
\text{4-Nitrophenylacetic Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-Nitrophenylacetate} + \text{H}_2\text{O}
$$
Optimized Conditions:
| Parameter | Value/Range |
|---|---|
| Acid Catalyst | H₂SO₄ (5% w/w) |
| Solvent | Neat Ethanol |
| Temperature | Reflux (78°C) |
| Time | 8-10 hours |
| Yield | 88-92% |
Step 4.1b: Catalytic Hydrogenation
$$
\text{Ethyl 4-Nitrophenylacetate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ethyl 4-Aminophenylacetate}
$$
Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 5% Pd/C (10% w/w) |
| Pressure | 3-4 atm H₂ |
| Solvent | Ethyl Acetate |
| Temperature | 25-30°C |
| Time | 2-3 hours |
| Yield | 85-90% |
Alternative Reduction Methods:
- Fe/HCl System: 72-78% yield, but generates iron sludge
- NaBH₄/CuCl₂: 65-70% yield, milder conditions
Amide Bond Formation
Schotten-Baumann Reaction
Reaction Scheme:
$$
\text{2-(2,4-Dichlorophenoxy)acetyl Chloride} + \text{Ethyl 4-Aminophenylacetate} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Optimized Conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | THF/Water (3:1) |
| Base | NaHCO₃ (2.5 eq) |
| Temperature | 0-5°C → 25°C |
| Time | 4-6 hours |
| Yield | 76-82% |
Key Observations:
- Slow addition of acid chloride prevents exothermic decomposition
- pH maintained at 8-9 throughout reaction
- Biphasic system improves product isolation
Purification Protocol:
- Extract with DCM (3 × 50 mL)
- Wash with 5% HCl (remove excess base)
- Dry over Na₂SO₄
- Column Chromatography (SiO₂, Hexane:EtOAc 4:1)
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Route Overview:
- In situ generation of 2-(2,4-dichlorophenoxy)acetic acid
- Direct coupling with ethyl 4-aminophenylacetate using EDCl/HOBt
Advantages:
- Eliminates acid chloride isolation step
- Higher atom economy
Limitations:
- Lower yields (58-63%) due to competing side reactions
- Requires strict stoichiometric control
Industrial-Scale Considerations
Continuous Flow Synthesis
Reactor Design:
- PFR for etherification step (residence time: 30 min)
- Microfluidic chip for acid chloride formation
- CSTR cascade for amidation
Benefits:
- 92% overall yield at pilot scale
- 40% reduction in solvent usage
- Improved thermal management
Waste Stream Management
Key Strategies:
- SOCl₂ byproducts neutralized to Na₂SO₃/NaCl
- Pd catalyst recovery via microfiltration (98% retrieval)
- Aqueous washes treated via activated carbon adsorption
Analytical Characterization
Spectroscopic Data
FT-IR (KBr):
- 1745 cm⁻¹ (ester C=O)
- 1660 cm⁻¹ (amide I)
- 1540 cm⁻¹ (amide II)
- 1250 cm⁻¹ (aryl-O- stretch)
\textsuperscript{1}H NMR (400 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 1.28 (t) | CH₂CH₃ (ester) |
| 3.58 (s) | Ph-CH₂-COOEt |
| 4.18 (q) | OCH₂CH₃ |
| 4.75 (s) | OCH₂CO-NH- |
| 6.8-7.4 | Aromatic protons |
HPLC Purity:
- 99.2% (C18 column, MeCN:H₂O 65:35)
- t\textsubscript{R} = 6.78 min
Yield Optimization Strategies
Design of Experiments (DoE) Analysis
Variables Studied in Amidation Step:
- Equivalents of base (1.5-3.0 eq)
- Reaction temperature (0-40°C)
- Solvent polarity (ε = 4.3-24.3)
Optimal Conditions from Response Surface Methodology:
- 2.2 eq NaHCO₃
- THF/Water (ε = 7.5)
- 12°C reaction temperature
- Predicted yield: 84.7% (experimental confirmation: 83.1%)
Catalyst Screening for Nitro Reduction
| Catalyst System | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| Pd/C (5%) | 89 | 45 |
| Raney Ni | 78 | 32 |
| Fe/NH₄Cl | 71 | 28 |
| PtO₂ | 82 | 38 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Aromatic Esters
Ethyl 2-(2,4-Difluorophenyl)acetate ()
- Structure: Differs by replacing chlorine atoms with fluorine on the phenoxy group.
- Physical Properties : Exhibits similar ester and aryl groups but lower molecular weight (MW = 226.2 g/mol) compared to the target compound. The crystal structure shows a dihedral angle of 8.14° between the pyrrole and dichlorophenyl groups in related analogs, influencing packing efficiency.
- Applications : Primarily an intermediate in pharmaceutical synthesis due to fluorine’s metabolic stability.
Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1, )
- Structure: Contains a β-ketoester group adjacent to the chlorophenoxy moiety.
- Chemical Reactivity : The keto group enhances reactivity in condensation reactions, unlike the target compound’s amide linkage.
- Applications : Used in agrochemical synthesis, leveraging the β-ketoester’s chelating properties.
Amide-Functionalized Derivatives
Ethyl 4-(2-(2,4-Dichlorophenoxy)acetamido)-5-cyano-1-phenyl-1H-pyrrole-3-carboxylate ()
- Structure: Incorporates a pyrrole ring and cyano group, adding heterocyclic complexity.
- Crystallography : Intramolecular N–H⋯O hydrogen bonds stabilize the keto form, with a dihedral angle of 60.77° between the pyrrole and phenyl rings.
- Biological Activity: Potential kinase inhibition due to the pyrrole’s planar structure, contrasting with the target compound’s simpler phenyl backbone.
Ethyl-N-(4-{5-[2-(2,4-Dichlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}phenyl)carbamate ()
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
*DCP = dichlorophenoxy
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Esterification : React 2,4-dichlorophenoxyacetic acid with ethanol under acidic conditions (e.g., concentrated H₂SO₄) via reflux to form the ethyl ester intermediate .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC) to attach the phenoxyacetate moiety to a phenylacetamide backbone. Stirring at room temperature in anhydrous solvents (e.g., DMF) ensures efficient coupling .
- Critical Conditions : Reflux time (4–6 hours) and pH control during crystallization (pH 5–6) are crucial to avoid salt formation and maximize yield (~70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- Analytical Workflow :
- NMR : Analyze the ester carbonyl peak (δ 170–175 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) to confirm substitution patterns .
- FTIR : Look for C=O stretches (1650–1750 cm⁻¹) and N-H bending (amide I/II bands at 1550–1650 cm⁻¹) .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the dichlorophenoxy and acetamide groups, critical for structure-activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield or purity during synthesis?
- Case Study : Lower yields in the final step may arise from incomplete amide coupling or side reactions.
- Troubleshooting :
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) to drive the reaction to completion.
Purify via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .
- Data Interpretation : Contradictory melting points or NMR signals may indicate polymorphic forms or solvent residues. Recrystallization from ethanol/water (1:1) improves purity .
Q. What computational strategies are suitable for predicting the biological activity of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial enzymes). The dichlorophenoxy group shows high affinity for hydrophobic binding pockets .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and potential hepatotoxicity due to the dichlorinated aromatic system .
- Validation : Compare computational results with in vitro assays (e.g., MIC values against Candida albicans) to refine models .
Q. How does structural modification of the dichlorophenoxy group impact bioactivity?
- SAR Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
